An In-Depth Technical Guide to the Chemical Properties of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
An In-Depth Technical Guide to the Chemical Properties of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene , a fluorinated nitroalkene, has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethyl and nitro groups, render it a highly reactive and versatile synthon. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a volatile compound whose physical state at room temperature is not extensively documented in readily available literature, suggesting it may be a liquid or a low-melting solid. A summary of its known and predicted properties is presented below.
| Property | Value | Source/Comment |
| CAS Number | 37468-00-1 | [1] |
| Molecular Formula | C₃H₂F₃NO₂ | [1] |
| Molecular Weight | 141.05 g/mol | [1] |
| Boiling Point | Not explicitly reported. Estimated to be similar to or slightly higher than related compounds like (E)-1-chloro-3,3,3-trifluoropropene (18.85 °C) due to increased polarity. | [2] |
| Density | Not explicitly reported. | |
| Appearance | Not explicitly reported. |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show two distinct signals for the vinylic protons. The proton at C2 (adjacent to the CF₃ group) will likely appear as a doublet of quartets due to coupling with the other vinylic proton and the three fluorine atoms. The proton at C1 (adjacent to the NO₂ group) would appear as a doublet. The trans configuration would result in a large coupling constant (typically >12 Hz) between the two vinylic protons.
-
¹³C NMR: The spectrum will feature three signals corresponding to the three carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms. The two sp² hybridized carbons of the double bond will have distinct chemical shifts influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: A single signal, a singlet or a finely split multiplet due to long-range coupling with the vinylic protons, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an sp² carbon.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C=C double bond (around 1650 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 141. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.[6]
Synthesis of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
The most logical and commonly inferred synthetic route to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene involves a two-step sequence starting from trifluoroacetaldehyde and nitromethane. This pathway leverages the classical Henry (nitroaldol) reaction followed by dehydration.[7][8]
Step 1: Henry Reaction (Nitroaldol Addition)
The first step is the base-catalyzed addition of the nitromethane anion to trifluoroacetaldehyde to form the corresponding β-nitro alcohol, 1,1,1-trifluoro-3-nitropropan-2-ol.
Figure 1: Synthesis Step 1: Henry Reaction.
Experimental Protocol: Henry Reaction
-
Rationale: The choice of a base is critical. A mild base is generally preferred to minimize side reactions such as the Cannizzaro reaction of the aldehyde or the retro-Henry reaction.[8] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and improve selectivity.
-
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nitromethane (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of a base, such as sodium hydroxide or potassium carbonate (catalytic amount), to the nitromethane solution.
-
To this mixture, add trifluoroacetaldehyde (1.0-1.2 eq.) dropwise, maintaining the temperature at 0 °C. Trifluoroacetaldehyde is a gas at room temperature and should be handled with appropriate care, often supplied as a hydrate or in a solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoro-3-nitropropan-2-ol. Purification can be achieved by column chromatography on silica gel.
-
Step 2: Dehydration
The second step involves the dehydration of the β-nitro alcohol to yield the target nitroalkene. This is typically achieved using a dehydrating agent.
Figure 2: Synthesis Step 2: Dehydration.
Experimental Protocol: Dehydration
-
Rationale: Various dehydrating agents can be employed. Acetic anhydride is a common choice, often used with a catalytic amount of a strong acid or base. Other methods include using phosphorus pentoxide or methanesulfonyl chloride in the presence of a base like triethylamine. The choice of reagent can influence the stereoselectivity of the resulting double bond, although the E-isomer is generally the thermodynamically more stable product.
-
Step-by-Step Methodology (using Acetic Anhydride):
-
Dissolve the crude 1,1,1-trifluoro-3-nitropropan-2-ol in acetic anhydride.
-
Add a catalytic amount of a base such as sodium acetate or a strong acid like sulfuric acid.
-
Heat the reaction mixture, for example, to 80-100 °C, and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto ice water to quench the excess acetic anhydride.
-
Extract the product with a low-boiling-point organic solvent like diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and carefully remove the solvent by distillation at atmospheric pressure due to the product's volatility. Further purification can be achieved by careful fractional distillation.
-
Reactivity and Synthetic Applications
The core of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene's utility lies in its pronounced electrophilicity at the β-carbon (C2), making it an excellent Michael acceptor. The trifluoromethyl group enhances this electrophilicity while also introducing a key structural motif for drug discovery.
3.1. Michael Addition Reactions
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene readily undergoes Michael additions with a wide range of nucleophiles. This reaction is a cornerstone for the synthesis of precursors to valuable β-trifluoromethyl amines.
Figure 3: Michael Addition Reactivity.
-
Causality in Experimental Choices: The choice of base and solvent is crucial for controlling the stereoselectivity of the Michael addition, especially when a chiral nucleophile or catalyst is used. Aprotic solvents are often employed to minimize side reactions. The reduction of the resulting nitro group to an amine is typically achieved using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, Zn/HCl).
3.2. Cycloaddition Reactions
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a potent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic systems containing the trifluoromethyl group.
-
[4+2] Cycloadditions (Diels-Alder Reactions): It reacts with dienes to form six-membered rings. The high electrophilicity of the nitroalkene ensures good reactivity.
-
[3+2] Cycloadditions: It readily participates in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides, azides, and nitrones to furnish five-membered heterocyclic rings.[9] These reactions often proceed with high regioselectivity.
3.3. Reduction Reactions
The nitro group of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene and its Michael adducts can be reduced to an amino group, providing access to valuable β-trifluoromethyl amines. This transformation is a key step in many synthetic sequences utilizing this building block.
3.4. Applications in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. (1E)-3,3,3-trifluoro-1-nitroprop-1-ene serves as a key starting material for the synthesis of β-trifluoromethyl amines, which are important pharmacophores.
While direct examples of marketed drugs synthesized from this specific nitropropene are not widely publicized, the structural motifs it provides are present in numerous bioactive molecules and drug candidates. For instance, the β-trifluoromethyl-β-aryl amine scaffold is a key component in several investigational drugs.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3][10]
-
Hazards:
-
Toxicity: Likely to be toxic if inhaled, ingested, or absorbed through the skin. The trifluoromethyl group and the nitro group contribute to its potential toxicity.
-
Flammability: While the presence of fluorine atoms reduces flammability compared to non-fluorinated analogues, it should still be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.
-
Reactivity: It is a highly reactive electrophile. Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a powerful and versatile building block in organic synthesis. Its high reactivity, driven by the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups, makes it an excellent substrate for a variety of transformations, most notably Michael additions and cycloadditions. The ability to readily convert this compound into valuable β-trifluoromethyl amines underscores its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective use in the laboratory.
References
-
ChemicalBook. (1E)-3,3,3-TRIFLUORO-1-NITROPROP-1-ENE Product Description.
-
Supporting Information for a relevant study.
-
Supporting Information for a relevant study.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
Zawadzińska-Wrochniak, K. et al. (2025). Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene. Scientiae Radices, 4(3), 202-208.
-
PubChem. CID 101265225.
-
Santa Cruz Biotechnology. 3,3,3-trifluoro-1-nitroprop-1-ene.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
-
Fasan, R. et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.
-
Cantillo, D. et al. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. Organic Process Research & Development, 18(11), 1320-1325.
-
PubChem. 1,3,3-Trifluoro-1-propene.
-
ResearchGate. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
Organic Chemistry Portal. Synthesis of β-trifluoromethyl amines.
-
Fisher Scientific. Safety Data Sheet for a related compound.
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube.
-
Airgas. (2021). Safety Data Sheet for (E)-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
Organ, M. G. et al. (2024). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry.
-
Sergey, V. et al. (2022). Ultrafast 19F MAS NMR.
-
ResearchGate. Efficient and General One-Pot Synthesis of β-Chloro-β-trifluoromethylated Enones from 3,3,3Trifluoropropyne.
-
StatLab. (2022). Safety Data Sheet.
-
Alfa Chemistry. Henry Nitroaldol Reaction.
-
ResearchGate. Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes.
-
ResearchGate. Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water.
-
Mass and the Mass Spectrum.
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NIST. 3,3,3-Trifluoropropene.
-
Organic Chemistry Portal. Henry Reaction.
-
Glorius, F. et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters, 12(11), 2574-2576.
-
Slideshare. Nmr spectroscopy of fluorine 19.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
ResearchGate. 19F and1H NMR spectra of halocarbons.
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
-
Benchchem. An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene.
-
Bakulev, V. A. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
-
Michigan State University. Infrared Spectroscopy.
-
LookChem. Cas 102687-65-0,trans-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
NIST. 3,3,3-Trifluoropropene.
Sources
- 1. 37468-00-1 CAS MSDS ((1E)-3,3,3-TRIFLUORO-1-NITROPROP-1-ENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. airgas.com [airgas.com]
- 4. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uab.edu [uab.edu]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
